molecular formula C10H5ClF3N B13646908 3-Chloro-7-(trifluoromethyl)quinoline

3-Chloro-7-(trifluoromethyl)quinoline

Cat. No.: B13646908
M. Wt: 231.60 g/mol
InChI Key: VOKWMYLAZJLQCN-UHFFFAOYSA-N
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Description

3-Chloro-7-(trifluoromethyl)quinoline (CAS 104612-21-7) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a quinoline scaffold substituted with chloro and trifluoromethyl groups, making it a valuable intermediate for the synthesis of novel bioactive molecules . The quinoline core is a privileged structure in pharmacology, forming the basis of numerous therapeutic agents . Its derivatives are extensively investigated for a wide spectrum of biological activities, most prominently as antimalarial agents and anticancer agents . In antimalarial research, quinoline-based compounds, such as chloroquine, are known to act by interfering with heme detoxification in the malaria parasite . In oncology, quinoline derivatives can exert cytotoxic effects through various mechanisms, including DNA intercalation, inhibition of topoisomerase enzymes, and disruption of key cell signaling pathways . The specific substitution pattern on this quinoline derivative provides a strategic starting point for researchers to explore structure-activity relationships and develop new lead compounds with enhanced efficacy and selectivity . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, or for human consumption.

Properties

Molecular Formula

C10H5ClF3N

Molecular Weight

231.60 g/mol

IUPAC Name

3-chloro-7-(trifluoromethyl)quinoline

InChI

InChI=1S/C10H5ClF3N/c11-8-3-6-1-2-7(10(12,13)14)4-9(6)15-5-8/h1-5H

InChI Key

VOKWMYLAZJLQCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Approaches to Quinoline Synthesis

Quinoline derivatives can be synthesized using several classical and modern synthetic routes. The most prominent methods include:

  • Skraup Synthesis : Cyclization of aniline with acrolein under acidic and oxidative conditions, mainly for unsubstituted quinolines.
  • Friedländer Synthesis : Condensation of 2-aminobenzaldehydes with ketones, catalyzed by acids or Lewis acids, for various substituted quinolines.

Preparation Methods for 3-Chloro-7-(trifluoromethyl)quinoline

Halogenation of Pre-Functionalized Quinoline Precursors

A widely adopted approach involves the selective chlorination of a pre-functionalized quinoline precursor. For example, starting from a 7-(trifluoromethyl)quinoline, the 3-position can be chlorinated using suitable chlorinating agents.

Example: Chlorination Using N-Chlorosuccinimide
  • Step 1 : Synthesize or obtain 7-(trifluoromethyl)quinoline.
  • Step 2 : Treat with N-chlorosuccinimide (NCS) in a suitable solvent (e.g., glacial acetic acid, tetrahydrofuran, or dichloromethane) at controlled temperatures (0–110 °C) for 2–24 hours.
  • Step 3 : Isolate the 3-chloro-7-(trifluoromethyl)quinoline by filtration and purification.

Key Reaction Parameters:

Parameter Typical Range/Value
Solvent Acetic acid, THF, DCM
NCS:substrate molar ratio 1:1 to 1:3
Temperature 0–110 °C
Reaction time 2–24 hours
Yield 80–95% (for similar systems)

Note: The exact yield for 3-chloro-7-(trifluoromethyl)quinoline may vary depending on the starting material and reaction optimization.

Cyclization of Functionalized Anilino Propanoic Acids

Another robust method is based on the cyclization of β-(o-trifluoromethylanilino)-propanoic acid, followed by chlorination:

  • Step 1 : Prepare β-(o-trifluoromethylanilino)-propanoic acid via condensation of o-trifluoromethylaniline with a suitable propanoic acid derivative.
  • Step 2 : Cyclize the intermediate using polyphosphoric acid to yield the corresponding 4-oxo-quinoline.
  • Step 3 : Chlorinate the 3-position using phosphorus oxychloride (POCl₃) in the presence of an oxidizing agent (iodine, cupric chloride, or ferric chloride) to obtain 3-chloro-7-(trifluoromethyl)quinoline.

Key Reaction Parameters:

Parameter Typical Range/Value
Chlorinating agent POCl₃, PCl₅, SOCl₂
Oxidizing agent Iodine, CuCl₂, FeCl₃
Solvent None or minimal (neat POCl₃)
Temperature 80–120 °C
Reaction time 3–8 hours
Yield 70–85%

Friedländer Synthesis with Halogenated Building Blocks

The Friedländer approach can be adapted by using 2-amino-3-chloro-5-(trifluoromethyl)benzaldehyde and a suitable ketone. This method is less common for this specific substitution pattern due to the difficulty in obtaining the required building blocks, but it remains a viable alternative.

Comparative Data Table

Method Starting Material Key Reagents Typical Yield Advantages Limitations
Halogenation of quinoline precursor 7-(trifluoromethyl)quinoline NCS, solvent 80–95% Direct, high selectivity Requires precursor
Cyclization of anilino acid β-(o-trifluoromethylanilino)-propanoic acid POCl₃, Iodine 70–85% Scalable, robust Multi-step precursor synthesis
Friedländer with halogenated blocks 2-amino-3-chloro-5-(trifluoromethyl)benzaldehyde Acid catalyst, ketone 60–80% Modular, diverse substitutions Limited by precursor access

Research Results and Optimization Notes

  • Solvent choice significantly impacts yield and selectivity. Polar aprotic solvents such as tetrahydrofuran or dichloromethane are preferred for halogenation steps.
  • Oxidizing agent selection is critical in cyclization-chlorination methods; iodine is often preferred for its mildness and compatibility with phosphorus oxychloride.
  • Reaction temperature must be carefully controlled to avoid over-chlorination or decomposition of sensitive intermediates.
  • Purification is typically achieved via recrystallization or column chromatography, depending on the method and scale.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Cross-Coupling Reactions: Palladium or copper catalysts in the presence of suitable ligands and bases.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Chloro-7-(trifluoromethyl)quinoline in biological systems involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interfere with cellular pathways critical for the survival of pathogens. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its targets .

Comparison with Similar Compounds

Comparison: 3-Chloro-7-(trifluoromethyl)quinoline is unique due to the specific positioning of the chlorine and trifluoromethyl groups, which influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and efficacy in various applications .

Q & A

Q. What are the common synthetic routes for 3-Chloro-7-(trifluoromethyl)quinoline, and how do reaction conditions influence yield?

Methodological Answer: Synthesis often involves multi-step reactions, leveraging halogenation and cyclocondensation strategies. For example:

  • Cyclocondensation: Trifluoromethyl-substituted enaminones can undergo cyclization to form the quinoline core (e.g., microwave-assisted methods improve efficiency for analogs like 3-Chloro-7-(1,1-difluoroethyl)quinoline) .
  • Halogenation: Chlorination at the 3-position may use POCl₃ or other chlorinating agents, as seen in the synthesis of methyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate .
  • Functional Group Interconversion: Carboxylic acid derivatives (e.g., 7-(Trifluoromethyl)quinoline-3-carboxylic acid) can serve as intermediates for further modifications .

Optimization Considerations:

  • Solvent and Temperature: Polar aprotic solvents (DMF, DMSO) enhance reactivity, while elevated temperatures (80–120°C) accelerate cyclization .
  • Catalysts: Base catalysts (e.g., K₂CO₃) improve nucleophilic substitution efficiency in halogenation steps .
MethodKey Reagents/ConditionsYield RangeReference
CyclocondensationEnaminones, microwave irradiation60–85%
HalogenationPOCl₃, DMF, 100°C70–90%

Q. How is the structural characterization of 3-Chloro-7-(trifluoromethyl)quinoline performed?

Methodological Answer:

  • X-ray Crystallography: Resolves crystal packing and substituent disorder (e.g., trifluoromethyl groups in 4-Chloro-7-(trifluoromethyl)quinoline show planar geometry with SHELX refinement) .
  • NMR Spectroscopy:
  • ¹H/¹³C NMR: Distinct shifts for Cl (δ 7.8–8.2 ppm for aromatic protons) and CF₃ (¹⁹F NMR: δ -60 to -65 ppm) .
  • 2D NMR (COSY, HSQC): Confirms substitution patterns and coupling constants .
    • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., m/z 231.6 for C₁₀H₅ClF₃N) .

Advanced Questions

Q. How does the trifluoromethyl group influence electronic properties and reactivity in halogenated quinolines?

Methodological Answer: The CF₃ group is strongly electron-withdrawing, altering reactivity:

  • Electrophilic Substitution: Deactivates the quinoline ring, directing reactions to meta/para positions (e.g., nitration occurs at C-5/C-8 in analogs) .
  • Stability: Enhances resistance to oxidative degradation, critical for biological applications (e.g., 2-Chloro-7-(trifluoromethyl)quinoline shows prolonged stability in pharmacokinetic studies) .
  • Computational Insights: DFT calculations reveal reduced electron density at the quinoline N-atom, impacting hydrogen-bonding interactions with enzymes .

Q. What strategies resolve contradictions in reported biological activities of trifluoromethylquinoline derivatives?

Methodological Answer: Discrepancies arise from substitution patterns and assay conditions. Key approaches include:

  • Structure-Activity Relationship (SAR) Studies: Compare analogs (e.g., 2-Chloro vs. 4-Chloro isomers show varied antimicrobial potency due to steric effects) .
  • Dose-Response Curves: Quantify IC₅₀ values under standardized conditions (e.g., 3-Chloro-7-(trifluoromethyl)quinoline inhibits Pim-1 kinase at 0.5 µM vs. 2.1 µM for 4-Chloro analogs) .
  • Crystallographic Data: Resolve target binding modes (e.g., CF₃ groups in Ethyl 1-(2,4-dichlorobenzyl)-4-oxo-7-trifluoromethylquinoline form hydrophobic pockets with kinases) .
DerivativeBiological TargetIC₅₀ (µM)Reference
3-Chloro-7-CF₃-quinolinePim-1 Kinase0.5
4-Chloro-7-CF₃-quinolineCYP4502.1

Q. What methodological considerations are critical for optimizing halogenated trifluoromethylquinoline synthesis?

Methodological Answer:

  • Reagent Purity: Ensure anhydrous conditions for chlorination (POCl₃ reacts violently with moisture, reducing yield) .
  • Reaction Monitoring: Use TLC/HPLC to track intermediates (e.g., ethyl ester intermediates in quinoxaline synthesis require <5% starting material residual) .
  • Purification: Column chromatography (silica gel, hexane/EtOAc) isolates isomers; recrystallization (ethanol/water) improves crystallinity .

Data Contradiction Analysis

Example: Varying solubility reports for trifluoromethylquinolines (e.g., 3-Chloro-7-CF₃-quinoline in DMSO vs. DCM):

  • Root Cause: Substituent positional effects (3-Cl vs. 4-Cl) alter dipole moments.
  • Resolution: Solubility parameters (Hansen solubility) correlate with logP values (3-Cl: logP 2.8 vs. 4-Cl: logP 3.1) .

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